Cas no 20344-79-0 (diaminobut-2-enedinitrile)

Diaminobut-2-enedinitrile (DABDN) is a versatile intermediate in organic synthesis, characterized by its nitrile and amine functional groups. Its conjugated double bond and electron-withdrawing cyano groups make it valuable in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound's reactivity allows for selective modifications, enabling applications in polymer chemistry and coordination complexes. DABDN's stability under standard conditions and high purity make it suitable for precise synthetic routes. Its bifunctional nature facilitates the construction of complex molecular architectures, contributing to its utility in research and industrial processes. Proper handling is advised due to potential sensitivity to moisture and strong oxidizers.
diaminobut-2-enedinitrile structure
diaminobut-2-enedinitrile structure
Product Name:diaminobut-2-enedinitrile
CAS No:20344-79-0
MF:C4H4N4
MW:108.101359367371
MDL:MFCD00001870
CID:1396749
PubChem ID:2795571
Update Time:2025-06-08

diaminobut-2-enedinitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Butenedinitrile, 2,3-diamino-, (E)-
    • diaminobut-2-enedinitrile
    • diaminofumaronitrile
    • 2,3-Diamino-2-butenedinitrile
    • AKOS009031154
    • 2-Butenedinitrile,2,3-diamino-
    • MFCD00001870
    • A937204
    • SCHEMBL171
    • Diaminofumaronitril
    • 18514-52-8
    • 20344-79-0
    • 2,3-Diaminobut-2-enedinitrile
    • F87877
    • SCHEMBL2774737
    • DB-344809
    • Z104495134
    • (E)-2,3-diaminobut-2-enedinitrile
    • (E)-1,2-Diamino-1,2-dicyanoethene
    • J-011869
    • EN300-21288
    • CS-0214999
    • 2,3-Diaminofumaronitrile
    • MDL: MFCD00001870
    • Inchi: 1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+
    • InChI Key: DPZSNGJNFHWQDC-ONEGZZNKSA-N
    • SMILES: N/C(/C#N)=C(\C#N)/N

Computed Properties

  • Exact Mass: 108.04372
  • Monoisotopic Mass: 108.043596145g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 99.6Ų

Experimental Properties

  • PSA: 99.62

diaminobut-2-enedinitrile Security Information

diaminobut-2-enedinitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-21288-0.05g
diaminobut-2-enedinitrile
20344-79-0 95%
0.05g
$19.0 2023-05-03
Enamine
EN300-21288-0.1g
diaminobut-2-enedinitrile
20344-79-0 95%
0.1g
$19.0 2023-05-03
Enamine
EN300-21288-0.25g
diaminobut-2-enedinitrile
20344-79-0 95%
0.25g
$19.0 2023-05-03
Enamine
EN300-21288-0.5g
diaminobut-2-enedinitrile
20344-79-0 95%
0.5g
$19.0 2023-05-03
Enamine
EN300-21288-1.0g
diaminobut-2-enedinitrile
20344-79-0 95%
1g
$24.0 2023-05-03
Enamine
EN300-21288-2.5g
diaminobut-2-enedinitrile
20344-79-0 95%
2.5g
$25.0 2023-05-03
Enamine
EN300-21288-5.0g
diaminobut-2-enedinitrile
20344-79-0 95%
5g
$26.0 2023-05-03
Enamine
EN300-21288-10.0g
diaminobut-2-enedinitrile
20344-79-0 95%
10g
$27.0 2023-05-03
Enamine
EN300-21288-25.0g
diaminobut-2-enedinitrile
20344-79-0 95%
25g
$35.0 2023-05-03
Enamine
EN300-21288-50.0g
diaminobut-2-enedinitrile
20344-79-0 95%
50g
$45.0 2023-05-03

Additional information on diaminobut-2-enedinitrile

Comprehensive Overview of Diaminobut-2-enedinitrile (CAS No. 20344-79-0): Properties, Applications, and Innovations

Diaminobut-2-enedinitrile (CAS No. 20344-79-0), a versatile organic compound, has garnered significant attention in recent years due to its unique chemical structure and broad applicability in industrial and research settings. This nitrogen-rich molecule, characterized by its dinitrile and diamine functional groups, serves as a critical intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its molecular formula, C4H4N4, underscores its role as a building block for nitrogen-containing heterocycles, aligning with the growing demand for sustainable and high-performance chemicals.

The compound’s chemical stability and reactivity make it a focal point for researchers exploring green chemistry and catalysis. In the context of rising interest in carbon-neutral processes, Diaminobut-2-enedinitrile has been investigated for its potential in catalytic conversions and renewable energy applications. For instance, its derivatives are being studied as ligands in metal-organic frameworks (MOFs), which are pivotal for carbon capture and hydrogen storage technologies—topics frequently searched in AI-driven material science databases.

From a commercial perspective, 20344-79-0 is valued for its role in producing high-value specialty chemicals. Industries leverage its nitrile groups to manufacture corrosion inhibitors, adhesives, and coatings with enhanced durability. Recent trends in bio-based polymers have also highlighted its utility in creating biodegradable alternatives to conventional plastics, addressing global concerns about microplastic pollution—a hot topic in environmental forums and search engine queries.

In pharmaceutical research, Diaminobut-2-enedinitrile derivatives are explored for their bioactive properties, particularly in designing novel antiviral and anticancer agents. The compound’s ability to form hydrogen bonds and participate in molecular recognition processes makes it a candidate for drug discovery programs. This aligns with frequent searches on AI-powered platforms for "nitrile-based therapeutics" and "nitrogen heterocycles in medicine."

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize CAS No. 20344-79-0, ensuring purity and consistency for industrial applications. Safety protocols emphasize proper handling to mitigate risks associated with fine powders, though the compound is not classified under restrictive regulations, making it accessible for legitimate research and development.

Looking ahead, innovations in electrochemical synthesis and flow chemistry are expected to enhance the production efficiency of Diaminobut-2-enedinitrile, reducing costs and environmental impact. As industries prioritize circular economy models, this compound’s recyclability and compatibility with green solvents position it as a sustainable choice for future chemical manufacturing.

In summary, Diaminobut-2-enedinitrile (CAS No. 20344-79-0) exemplifies the intersection of cutting-edge research and industrial utility. Its adaptability to emerging technologies and alignment with global sustainability goals ensure its continued relevance in scientific and commercial landscapes.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD